molecular formula C10H11N3O B1410999 2-(But-2-ynyloxy)pyridine-4-carboximidamide CAS No. 1924322-09-7

2-(But-2-ynyloxy)pyridine-4-carboximidamide

Cat. No.: B1410999
CAS No.: 1924322-09-7
M. Wt: 189.21 g/mol
InChI Key: FRAPVIYOFGOKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(But-2-ynyloxy)pyridine-4-carboximidamide is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.217 g/mol . This compound is primarily used in scientific research and is known for its unique structure, which includes a pyridine ring substituted with a but-2-ynyloxy group and a carboximidamide group.

Preparation Methods

The synthesis of 2-(But-2-ynyloxy)pyridine-4-carboximidamide typically involves the reaction of pyridine derivatives with but-2-ynyloxy reagents under specific conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

2-(But-2-ynyloxy)pyridine-4-carboximidamide undergoes various chemical reactions, including:

Scientific Research Applications

2-(But-2-ynyloxy)pyridine-4-carboximidamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(But-2-ynyloxy)pyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its role in inhibiting specific biochemical reactions .

Comparison with Similar Compounds

2-(But-2-ynyloxy)pyridine-4-carboximidamide can be compared with other pyridine derivatives, such as:

Properties

IUPAC Name

2-but-2-ynoxypyridine-4-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-3-6-14-9-7-8(10(11)12)4-5-13-9/h4-5,7H,6H2,1H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRAPVIYOFGOKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCOC1=NC=CC(=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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